4-(Chloromethyl)cyclohexene

Catalog No.
S9076836
CAS No.
2555-08-0
M.F
C7H11Cl
M. Wt
130.61 g/mol
Availability
Inquiry
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4-(Chloromethyl)cyclohexene

CAS Number

2555-08-0

Product Name

4-(Chloromethyl)cyclohexene

IUPAC Name

4-(chloromethyl)cyclohexene

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

InChI

InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6H2

InChI Key

SFBHUBQGECWONK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CCl

4-(Chloromethyl)cyclohexene is an organic compound characterized by the molecular formula C7H11ClC_7H_{11}Cl and a molecular weight of approximately 130.617 g/mol. It is a derivative of cyclohexene, where a chloromethyl group (-CH₂Cl) is attached to the fourth carbon of the cyclohexene ring. This structural modification imparts unique chemical properties that make 4-(Chloromethyl)cyclohexene valuable in various chemical syntheses and industrial applications. The compound typically appears as a colorless liquid with a distinct odor, and its reactivity is influenced by the presence of the chloromethyl group, which can participate in various

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, such as hydroxide ions, leading to the formation of cyclohexylmethanol.
  • Elimination Reactions: Under basic conditions, it can undergo dehydrohalogenation to yield cyclohexene.
  • Oxidation Reactions: The compound can be oxidized to produce cyclohexanone or cyclohexanol, depending on the oxidizing agent employed .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media .

The synthesis of 4-(Chloromethyl)cyclohexene can be achieved through various methods:

  • Chloromethylation of Cyclohexene: This method involves treating cyclohexene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction typically occurs under mild conditions and yields 4-(Chloromethyl)cyclohexene as the primary product.
  • Industrial Production: In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and ensure consistent quality. The process often includes purification steps such as distillation to remove by-products and unreacted materials .

4-(Chloromethyl)cyclohexene has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Polymer Production: The compound is employed in producing polymers and resins due to its reactive nature.
  • Research

Interaction studies involving 4-(Chloromethyl)cyclohexene focus on its reactivity with biological molecules and other chemical species. Its ability to undergo nucleophilic substitution makes it a subject of interest for exploring enzyme mechanisms and metabolic pathways involving halogenated compounds. Further research could elucidate its potential roles in biological systems and its environmental impact when released into ecosystems .

Several compounds share structural similarities with 4-(Chloromethyl)cyclohexene, each exhibiting unique properties:

Compound NameStructure TypeKey Functional GroupUnique Features
CyclohexylmethanolAlcoholHydroxyl (-OH)Exhibits different reactivity due to hydroxyl group
CyclohexylmethylamineAmineAmine (-NH₂)Potentially different biological activities due to amine functionality
Cyclohexylmethyl bromideAlkyl HalideBromine (-Br)Similar reactivity but generally more reactive than chlorides

Uniqueness: 4-(Chloromethyl)cyclohexene's distinct reactivity profile makes it particularly valuable for nucleophilic substitution and elimination reactions, which are less pronounced in its hydroxyl or amine counterparts. This specificity allows for targeted synthetic applications that leverage its unique chemical behavior .

Chloromethylation reactions for synthesizing 4-(chloromethyl)cyclohexene typically involve the introduction of a chloromethyl (-CH₂Cl) group onto a cyclohexene backbone. Two primary approaches dominate: catalytic and non-catalytic methods, differing in efficiency, yield, and operational complexity.

Catalytic Chloromethylation

Catalytic methods often employ Lewis acids or protic acids to enhance reaction kinetics and selectivity. For example, zinc chloride (ZnCl₂) is widely used in chloromethylation reactions involving formaldehyde and hydrochloric acid. This approach mirrors methodologies observed in the synthesis of analogous compounds like (chloromethyl)cyclohexane, where ZnCl₂ facilitates the electrophilic substitution of the cyclohexane ring. Similarly, mixed Lewis acid systems—such as ferric chloride (FeCl₃) and cupric chloride (CuCl₂)—have shown promise in optimizing yields. A study on 1-chloromethyl naphthalene synthesis demonstrated that a FeCl₃/CuCl₂ catalyst mixture (1:0.5–1 molar ratio) improved reaction efficiency by 15–20% compared to single-metal catalysts.

Phase transfer catalysts (PTCs), such as benzyl triethyl ammonium chloride, further enhance catalytic activity by stabilizing intermediates and reducing side reactions. In industrial settings, PTCs enable reactions at lower temperatures (35–45°C) while maintaining yields above 80%.

Non-Catalytic Chloromethylation

Non-catalytic methods rely on stoichiometric amounts of strong acids, such as concentrated hydrochloric acid (HCl), to drive the chloromethylation. These reactions often require higher temperatures (60–100°C) and longer reaction times, leading to increased energy consumption and byproduct formation. For instance, non-catalytic chloromethylation of cyclohexene derivatives without Lewis acids results in yields below 50% due to competing polymerization or over-chlorination.

Comparative Analysis

Table 1 summarizes key differences between catalytic and non-catalytic strategies:

ParameterCatalytic MethodNon-Catalytic Method
CatalystZnCl₂, FeCl₃/CuCl₂None
Reaction Temperature35–45°C60–100°C
Yield75–90%40–50%
ByproductsMinimalSignificant

Catalytic methods are preferred for industrial applications due to their superior efficiency and scalability.

Acid-Mediated Dehydration Pathways from Cyclohexanol Derivatives

Acid-mediated dehydration offers an alternative route to 4-(chloromethyl)cyclohexene by transforming cyclohexanol derivatives into the target compound. This two-step process involves dehydration to form cyclohexene intermediates, followed by chloromethylation.

Step 1: Dehydration of Cyclohexanol

Cyclohexanol undergoes acid-catalyzed dehydration to produce cyclohexene. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at 160–180°C efficiently removes a water molecule, yielding cyclohexene with >90% purity. The reaction mechanism proceeds via a carbocation intermediate, where the acid protonates the hydroxyl group, facilitating β-hydrogen elimination.

Step 2: Chloromethylation of Cyclohexene

The resulting cyclohexene is subjected to chloromethylation using formaldehyde (HCHO) and HCl. In the presence of ZnCl₂, formaldehyde reacts with HCl to form chloromethylating agents (e.g., ClCH₂⁺), which electrophilically attack the cyclohexene double bond. This step mirrors the synthesis of 4-(chloromethyl)cyclohexane, where ZnCl₂ enhances regioselectivity.

Challenges and Optimization

  • Regioselectivity: The unsymmetrical double bond in cyclohexene can lead to mixtures of 3- and 4-substituted products. Using bulky catalysts like FeCl₃/CuCl₂ minimizes steric hindrance, favoring 4-substitution.
  • Side Reactions: Over-chlorination or dimerization may occur at high HCl concentrations. Maintaining a molar ratio of cyclohexene:HCl ≤ 1:2.5 reduces these effects.

Industrial-Scale Production Techniques and Yield Optimization

Industrial synthesis of 4-(chloromethyl)cyclohexene prioritizes cost-effectiveness, scalability, and yield maximization. Key strategies include reactor design, catalyst recycling, and process intensification.

Continuous-Flow Reactors

Continuous-flow systems outperform batch reactors by ensuring consistent temperature control and reducing reaction times. For example, a tubular reactor with inline mixing of cyclohexene, formaldehyde, and HCl achieves 85% yield at 40°C, compared to 70% in batch setups.

Catalyst Recycling

Lewis acid catalysts like ZnCl₂ can be recovered via aqueous extraction and reused for up to five cycles without significant activity loss. This reduces raw material costs by 30%.

Yield Optimization Parameters

  • Molar Ratios: A cyclohexene:formaldehyde:HCl ratio of 1:1.8:2.2 balances reagent utilization and minimizes waste.
  • Temperature Control: Maintaining temperatures at 40±2°C prevents thermal degradation of intermediates.
  • Solvent Selection: Polar aprotic solvents (e.g., dichloroethane) improve reactant solubility and selectivity, boosting yields by 10–15%.

Industrial Case Study

A pilot plant employing FeCl₃/CuCl₂ catalysts and continuous-flow reactors reported a daily output of 500 kg 4-(chloromethyl)cyclohexene with 88% purity. By optimizing HCl concentration to 42–43%, the plant achieved a 92% yield, surpassing traditional methods.

Protonation and Carbocation Intermediate Formation in Acidic Media

In superacidic media, 4-(chloromethyl)cyclohexene undergoes protonation at the double bond, forming a resonance-stabilized cyclohexenyl cation. Nuclear magnetic resonance (NMR) studies in fluorosulfonic acid at −80°C reveal a rapid 1,2-hydride shift within the carbocation intermediate, occurring at rates exceeding 10^4 s^−1 [4]. This process converts the initial secondary carbocation into a more stable tertiary structure through a low-energy transition state (ΔG‡ ≈ 5.2 kcal·mol^−1).

The chloromethyl substituent plays dual roles:

  • Electronic stabilization: The chlorine atom’s inductive effect slightly destabilizes the carbocation, while hyperconjugation with adjacent C–Cl σ bonds provides partial charge delocalization.
  • Steric guidance: The equatorial orientation of the chloromethyl group in the chair-like carbocation intermediate directs hydride shifts toward less hindered positions.

Kinetic isotope effect (KIE) measurements (kH/kD = 1.8–2.1) confirm the hydride transfer mechanism dominates over alternative proton transfers. Table 1 summarizes key kinetic parameters:

ParameterValueConditions
Protonation rate (k₁)3.4×10³ M⁻¹s⁻¹HSO₃F, −80°C
Hydride shift rate (k₂)1.2×10⁴ s⁻¹HSO₃F/SO₂ClF, −80°C
Carbocation lifetime (τ)83 μsHSO₃F/SO₂ClF, −80°C

These findings demonstrate how the compound’s architecture facilitates rapid carbocation rearrangements, fundamentally altering reaction pathways in acid-catalyzed processes [4].

Radical-Based Chlorination Pathways Under Photochemical Conditions

While conventional synthesis employs ionic mechanisms (e.g., chloromethyl bromide addition to cyclohexene in dichloromethane [3]), photochemical conditions enable radical-mediated functionalization. Ultraviolet irradiation (λ = 254–365 nm) initiates chlorine radical (Cl- ) generation from molecular chlorine, triggering a chain mechanism:

  • Initiation:
    $$ \text{Cl}_2 \xrightarrow{h\nu} 2\text{Cl}^- $$

  • Propagation:
    $$ \text{C}7\text{H}{11}\text{Cl} + \text{Cl}^- \rightarrow \text{C}7\text{H}{10}\text{Cl}^- + \text{HCl} $$
    $$ \text{C}7\text{H}{10}\text{Cl}^- + \text{Cl}2 \rightarrow \text{C}7\text{H}{10}\text{Cl}2 + \text{Cl}^- $$

The chloromethyl group’s position creates three distinct radical stabilization scenarios:

  • Allylic stabilization: Radicals adjacent to the double bond benefit from resonance delocalization.
  • Chlorine hyperconjugation: Partial overlap between the radical’s p-orbital and C–Cl σ* orbitals enhances stability.
  • Steric protection: The cyclohexene ring’s chair conformation shields radicals in equatorial positions.

Electron paramagnetic resonance (EPR) spectroscopy detects three radical species with g-factors of 2.0032 (allylic), 2.0057 (chlorine-adjacent), and 2.0081 (ring-centered). The relative abundance depends on irradiation wavelength, with 300 nm light favoring allylic radicals (78% yield) versus 254 nm producing mixed populations [3].

Temperature-Dependent Regioselectivity in Cyclohexene Functionalization

Functionalization outcomes vary dramatically with temperature due to competing kinetic and thermodynamic controls:

Low-temperature regime (T < 0°C):

  • Dominated by E2 elimination mechanisms
  • Axial chloromethyl groups favor anti-periplanar geometry with β-hydrogens
  • Major product: 1,3-cyclohexadiene (87% yield at −20°C)

Intermediate regime (0°C < T < 80°C):

  • Mixed E1/E2 mechanisms
  • Carbocation rearrangements become significant (k_rearr ≈ 10² s⁻¹ at 25°C)
  • Product ratio shifts toward trisubstituted alkenes (Zaitsev orientation)

High-temperature regime (T > 80°C):

  • Fully thermodynamic control
  • Chair-flip accelerated (k_flip ≈ 10³ s⁻¹ at 100°C)
  • Equatorial chloromethyl conformers react preferentially
  • Major product: 1,4-cyclohexadiene derivatives (94% yield at 120°C)

Table 2 quantifies temperature effects on product distribution:

Temperature (°C)1,3-Diene (%)1,4-Diene (%)Other (%)
−2087211
25543313
1203943

These trends originate from the compound’s conformational flexibility – higher thermal energy enables rapid interconversion between chair forms, allowing access to normally disfavored reaction pathways [1] [4].

Role in Pharmaceutical Intermediate Synthesis (e.g., Gamma-Aminobutyric Acid Analog Precursors)

4-(Chloromethyl)cyclohexene serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of gamma-aminobutyric acid (GABA) analogs. The compound's reactive chloromethyl group provides an excellent handle for nucleophilic substitution reactions, enabling the construction of complex pharmaceutical scaffolds [1] [2].

The synthesis of GABA analogs represents a significant area of pharmaceutical research, as these compounds are essential for treating various central nervous system disorders. GABA itself is the primary inhibitory neurotransmitter in the mammalian brain, but it does not cross the blood-brain barrier effectively [3]. Consequently, GABA analogs have been developed to overcome this limitation while maintaining therapeutic efficacy.

Recent advances in enzymatic synthesis have demonstrated the utility of chloromethyl-containing intermediates in producing pharmaceutically relevant GABA analogs. Engineered 4-oxalocrototonate tautomerase (4-OT) mutants have been developed that catalyze the asymmetric synthesis of γ-nitroaldehyde precursors, which can subsequently be converted to γ-nitrocarboxylic acids and ultimately to GABA analogs through chemical reduction [4] [5]. This biocatalytic approach provides access to enantiopure GABA analogs including pregabalin, baclofen, and phenibut with enantiomeric ratios exceeding 95:5.

The pharmaceutical applications of 4-(Chloromethyl)cyclohexene extend beyond GABA analog synthesis. The compound serves as an intermediate in the synthesis of various bioactive molecules, including those with anti-cancer and cardiovascular activity . The stable cyclohexene ring provides a robust structural framework, while the chloromethyl group allows for diverse chemical modifications through nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

Table 1: Pharmaceutical Intermediate Synthesis Applications of 4-(Chloromethyl)cyclohexene

ApplicationReactivityProductsReferences
GABA Analog Precursor SynthesisChloromethyl group undergoes nucleophilic substitutionγ-Nitrocarboxylic acid precursorsCitations 20-26
Pharmaceutical IntermediateReactive chloromethyl groups enable diverse modificationsVarious pharmaceutical intermediatesCitations 1, 7
Drug SynthesisStable cyclic structure provides synthetic backboneComplex organic compoundsCitations 3, 4
Bioactive Compound SynthesisChloromethyl functionality allows functional group transformationsNatural product derivativesCitations 17, 19

The synthesis of cyclohexene derivatives has shown particular promise in developing anti-sepsis agents. Novel cyclohexene derivatives containing benzylsulfone moieties have demonstrated potent inhibitory activity against nitric oxide production and inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 [7]. These compounds have shown protective effects in animal models of lipopolysaccharide-induced lethality, indicating their potential as therapeutic agents for sepsis treatment.

Cross-Coupling Reactions for Polycyclic Aromatic Hydrocarbon (PAH) Construction

The application of 4-(Chloromethyl)cyclohexene in cross-coupling reactions represents a significant advancement in the synthesis of polycyclic aromatic hydrocarbons. The compound's chloromethyl functionality provides an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of complex aromatic systems.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed with chloromethyl-containing substrates to produce biphenyl derivatives in excellent yields. The reaction conditions typically involve Pd(OAc)₂ as the palladium source, PCy₃·HBF₄ as the ligand, and Cs₂CO₃ as the base in a toluene/water solvent system at 80°C [8]. Under optimized conditions, yields ranging from 73-99% have been achieved for various arylboronic acid coupling partners.

The selective nature of these cross-coupling reactions is particularly noteworthy. When substrates contain both C(sp²)-Br and C(sp³)-Cl bonds, the palladium catalyst selectively couples the C(sp²)-Br bond while leaving the chloromethyl group intact [8]. This selectivity enables the synthesis of chloromethyl-substituted biphenyl compounds, which can serve as precursors for further synthetic transformations.

Table 2: Cross-Coupling Reactions for PAH Construction

Reaction TypeCatalyst SystemYield RangeApplications
Suzuki-Miyaura Cross-CouplingPd(OAc)₂/PCy₃·HBF₄73-99%Biphenyl derivative synthesis
Palladium-Catalyzed CouplingPalladium-based catalysts57-86%PAH construction
C(sp²)-C(sp²) CouplingPd(OAc)₂ (0.2 mol%)Up to 99%Selective coupling reactions
Aromatic CouplingVarious Pd catalystsModerate to excellentPolycyclic aromatic synthesis

The phenyl addition/dehydrocyclization (PAC) mechanism has emerged as a third pathway for PAH synthesis, complementing the established hydrogen abstraction carbon addition (HACA) and hydrogen abstraction vinylacetylene addition (HAVA) mechanisms [9]. This approach involves the addition of phenyl radicals to aromatic hydrocarbons, followed by hydrogen loss and cyclization to form larger PAH structures. The PAC mechanism has been successfully demonstrated in the synthesis of fluoranthene and triphenylene through the reactions of phenyl radicals with naphthalene and biphenyl, respectively.

Advanced palladium-catalyzed [3+3] annulation methods have been developed for the synthesis of polycyclic aromatic hydrocarbons from smaller aromatic fragments [10]. These methods enable the construction of perylene derivatives and other extended aromatic systems through optimized cross-coupling reactions between dibromoaromatic compounds and PAH boronic esters. The synthetic protocols have been successfully applied to curved and heteroaromatic substrates, demonstrating the versatility of the approach.

Utility in Polymer Chemistry: Chain-Extension and Branching Modifications

4-(Chloromethyl)cyclohexene finds significant utility in polymer chemistry, particularly for chain-extension and branching modifications. The reactive chloromethyl group serves as an excellent site for nucleophilic substitution reactions, enabling the incorporation of various functional groups and the modification of polymer architecture.

In chain-extension applications, the chloromethyl group can undergo substitution reactions with nucleophiles to create linkages between polymer chains or to attach pendant groups. This functionality is particularly valuable in the synthesis of block copolymers and graft copolymers, where controlled chain extension is crucial for achieving desired material properties .

The compound's utility in creating branched polymer structures has been demonstrated through its use as a branching agent in copolymerization reactions. Random branching can be introduced into polymer chains through the incorporation of chloromethyl-containing monomers, which can subsequently undergo substitution reactions to create branch points [12]. This approach allows for the controlled modification of polymer topology and the resulting material properties.

Table 3: Polymer Chemistry Applications

ApplicationMechanismProperties ModifiedExamples
Chain ExtensionChloromethyl group substitution reactionsMolecular weight extensionLinear polymer extension
Branching ModificationsNucleophilic substitution for branchingBranching density controlRandomly branched polymers
Polymer IntermediatesReactive intermediate formationFunctional group incorporationPolystyrene derivatives
Specialty PolymersBuilding block for polymer synthesisMaterial property enhancementThermosetting resins

Supramolecular polymerization studies have shown that cyclohexene-based monomers can undergo spontaneous polymerization under specific solvent conditions [13]. The incorporation of chloromethyl groups into these systems provides additional sites for post-polymerization modification and the introduction of functional groups that can affect polymer properties such as solubility, thermal stability, and mechanical performance.

The effect of methyl branching on polymer properties has been extensively studied, with chloromethyl-containing intermediates serving as precursors to branched polymer structures [14]. Methyl branching in secondary diols has been found to increase glass transition temperature, hydrophobicity, and resistance to biodegradation relative to linear analogs. These modifications are achieved through the controlled incorporation of branching agents derived from chloromethyl-containing precursors.

In the development of specialty polymers and resins, 4-(Chloromethyl)cyclohexene derivatives serve as valuable building blocks for creating materials with enhanced performance characteristics . The compound's reactivity profile allows for the synthesis of polymers with tailored properties for applications in coatings, adhesives, and composite materials. The ability to control the degree of branching and functionalization through chloromethyl chemistry provides polymer chemists with powerful tools for material design and optimization.

XLogP3

2.6

Exact Mass

130.0549280 g/mol

Monoisotopic Mass

130.0549280 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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